4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Description
4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated tetrahydronaphthalene derivative featuring two fluorine atoms at the 4-position and a primary amine group at the 1-position. For instance, 4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one (a ketone precursor) is referenced in , suggesting reductive amination as a plausible synthetic route. Fluorination at the 4-position likely enhances metabolic stability and modulates electronic properties, making it relevant for pharmaceutical and materials research .
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
4,4-difluoro-2,3-dihydro-1H-naphthalen-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-10(12)6-5-9(13)7-3-1-2-4-8(7)10/h1-4,9H,5-6,13H2 |
InChI Key |
WFHLIRLZMYBECO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1N)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the fluorination of 1,2,3,4-tetrahydronaphthalene followed by amination. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The subsequent amination can be achieved using ammonia or primary amines under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis. The compound is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Fluorinated Tetrahydronaphthalen-1-amine Derivatives
Fluorine substitution patterns significantly influence physicochemical and biological properties:
Key Observations :
Non-Fluorinated Tetrahydronaphthalen-amines
Substituent diversity in non-fluorinated analogs highlights structure-activity relationships:
Biological Activity
4,4-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is , with a molecular weight of approximately 183.20 g/mol. The structure features a tetrahydronaphthalene core substituted with two fluorine atoms and an amine group, which may influence its biological interactions.
The precise mechanism of action for 4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine remains under investigation. However, compounds with similar structures have shown activity through various pathways:
- Neurotransmitter Modulation : Compounds in this class may interact with neurotransmitter systems, potentially influencing serotonin and dopamine pathways.
- Anticancer Activity : Some tetrahydronaphthalene derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Biological Activity Overview
Anticancer Activity
A study evaluating the cytotoxic effects of 4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine on human cancer cell lines demonstrated significant growth inhibition in breast (MCF-7) and lung (A549) cancer cells. The IC50 values were reported to be lower than those of standard chemotherapeutic agents such as doxorubicin. The mechanism involved apoptosis induction through activation of caspase pathways.
Neuroprotective Effects
Research has indicated that the compound may exert neuroprotective effects in animal models of neurodegenerative diseases. In a rodent model of Alzheimer's disease, administration of 4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine improved cognitive function and reduced amyloid plaque formation.
Anticonvulsant Properties
In a study assessing the anticonvulsant activity of related compounds, 4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine showed promise in reducing seizure frequency in induced seizure models. The compound's efficacy was comparable to established anticonvulsants like phenytoin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
